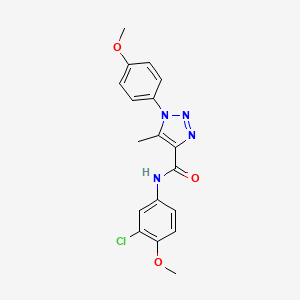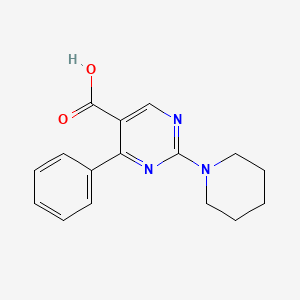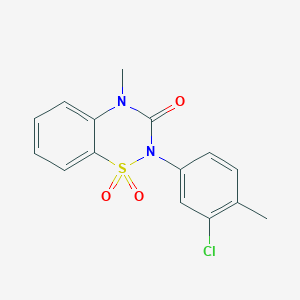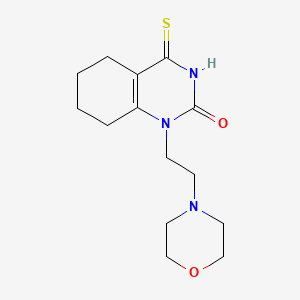![molecular formula C17H18BrNO3 B6513671 2-bromo-N-[(furan-2-yl)methyl]-N-(oxan-4-yl)benzamide CAS No. 1788675-33-1](/img/structure/B6513671.png)
2-bromo-N-[(furan-2-yl)methyl]-N-(oxan-4-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-bromo-N-[(furan-2-yl)methyl]-N-(oxan-4-yl)benzamide is an organic compound that features a benzamide core substituted with a bromine atom at the 2-position, a furan-2-ylmethyl group, and an oxan-4-yl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-[(furan-2-yl)methyl]-N-(oxan-4-yl)benzamide typically involves multi-step organic reactions. One common approach is to start with the bromination of benzamide to introduce the bromine atom at the 2-position. This can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions. The resulting 2-bromobenzamide is then subjected to further reactions to introduce the furan-2-ylmethyl and oxan-4-yl groups.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Análisis De Reacciones Químicas
Types of Reactions
2-bromo-N-[(furan-2-yl)methyl]-N-(oxan-4-yl)benzamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction: The furan and oxan groups can participate in oxidation and reduction reactions under appropriate conditions.
Coupling Reactions: The compound can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various amines.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride are typical reducing agents.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzamides, while coupling reactions can produce biaryl compounds.
Aplicaciones Científicas De Investigación
2-bromo-N-[(furan-2-yl)methyl]-N-(oxan-4-yl)benzamide has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.
Biology: The compound may be investigated for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials or as a reagent in various industrial processes.
Mecanismo De Acción
The mechanism of action of 2-bromo-N-[(furan-2-yl)methyl]-N-(oxan-4-yl)benzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The furan and oxan groups may play a role in binding to these targets, while the bromine atom could influence the compound’s reactivity and stability.
Comparación Con Compuestos Similares
Similar Compounds
2-bromo-N-methylbenzamide: Similar structure but lacks the furan-2-ylmethyl and oxan-4-yl groups.
2-bromobenzamide: Lacks both the furan-2-ylmethyl and oxan-4-yl groups.
N-(furan-2-ylmethyl)benzamide: Lacks the bromine atom and oxan-4-yl group.
Uniqueness
2-bromo-N-[(furan-2-yl)methyl]-N-(oxan-4-yl)benzamide is unique due to the combination of its substituents, which may confer distinct chemical and biological properties
Propiedades
IUPAC Name |
2-bromo-N-(furan-2-ylmethyl)-N-(oxan-4-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrNO3/c18-16-6-2-1-5-15(16)17(20)19(12-14-4-3-9-22-14)13-7-10-21-11-8-13/h1-6,9,13H,7-8,10-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOXOSGPGDXEGGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1N(CC2=CC=CO2)C(=O)C3=CC=CC=C3Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[(2Z)-4-fluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-methylpropanamide](/img/structure/B6513590.png)

![2-{[(2-fluorophenyl)methyl]sulfanyl}-3-(2-hydroxypropyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B6513605.png)
![N-[(2Z)-6-bromo-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(dimethylsulfamoyl)benzamide](/img/structure/B6513613.png)
![Thieno[3,2-d]pyrimidin-4(3H)-one, 2-(butylthio)-6,7-dihydro-3-phenyl-](/img/structure/B6513626.png)
![2-{[3-(3,5-dimethylphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-(3-fluorophenyl)acetamide](/img/structure/B6513630.png)

![N-{2-[4-cyclopropyl-5-oxo-3-(pyridin-3-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}cyclopropanesulfonamide](/img/structure/B6513647.png)
![1-Piperazinecarboxylic acid, 4-[[1-[(2-fluorophenyl)methyl]-5-(4-pyridinyl)-1H-1,2,3-triazol-4-yl]carbonyl]-, ethyl ester](/img/structure/B6513653.png)
![6-methyl-N-[2-(1-methyl-1H-1,3-benzodiazol-2-yl)ethyl]-4-oxo-4H,5H-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B6513658.png)
![N-[2-(3,4-dihydroisoquinolin-2(1H)-yl)ethyl]-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B6513662.png)



